EGFR-TK Enzyme Inhibition: 4-(4-Methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline Achieves the Highest Potency in a Nine-Compound Quinoline-Piperazine Series
In a head-to-head evaluation of nine structurally related quinoline-piperazine derivatives (compounds 8a–8i), 4-(4-methyl-1-piperazinyl)-2-(3-pyridinyl)quinoline (designated compound 8i) demonstrated the highest EGFR-TK enzyme inhibition at 87.5%, outperforming all other analogues in the series [1]. The comparator compounds (8a–8h), which vary in the nature of the 2-aryl/heteroaryl substituent, showed lower inhibition values under identical assay conditions (exact per-compound values not individually reported, but collectively ranged below 87.5%) [1].
| Evidence Dimension | EGFR tyrosine kinase (EGFR-TK) enzyme inhibition (%) |
|---|---|
| Target Compound Data | 87.5% inhibition (compound 8i) |
| Comparator Or Baseline | Compounds 8a–8h (structurally varied 2-substituted quinoline-piperazine analogues); all showed <87.5% inhibition |
| Quantified Difference | Compound 8i achieved the maximum inhibition; difference vs. next-best analogue not explicitly reported but 8i is described as 'highest potency' |
| Conditions | In vitro EGFR-TK enzyme inhibition assay (detailed concentration and protocol available in the full article) |
Why This Matters
For researchers procuring a quinoline-based EGFR inhibitor with validated target engagement, this compound provides the highest enzyme inhibition within a systematically characterized chemical series, reducing the risk of selecting a suboptimal analogue.
- [1] Muthiah Gnana Ruba Priya, Viswas Raja Solomon, Nagarajan Hemavathy, Jeyaraman Jeyakanthan, Dileep Kumar, Jahnavi Mahesh. Design, synthesis, in silico, and pharmacological evaluation of novel quinoline derivatives containing substituted piperazine moieties as potential anti-breast cancer agents. Results in Chemistry, 2024, 7, Article 101359. DOI: 10.1016/j.rechem.2024.101359. View Source
